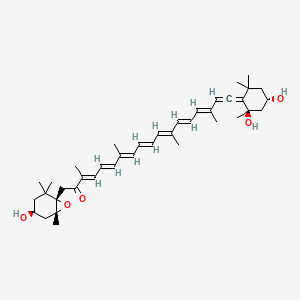

Fucoxanthinol

説明

特性

InChI |

InChI=1S/C40H56O5/c1-28(17-13-18-30(3)21-22-35-36(5,6)23-32(41)25-38(35,9)44)15-11-12-16-29(2)19-14-20-31(4)34(43)27-40-37(7,8)24-33(42)26-39(40,10)45-40/h11-21,32-33,41-42,44H,23-27H2,1-10H3/b12-11+,17-13+,19-14+,28-15+,29-16+,30-18+,31-20+/t22?,32-,33-,38+,39+,40-/m0/s1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEPSBGUXWWWSI-FWFPOGQTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C(=O)CC12C(CC(CC1(O2)C)O)(C)C)C=CC=C(C)C=C=C3C(CC(CC3(C)O)O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)C[C@]12[C@](O1)(C[C@H](CC2(C)C)O)C)/C=C/C=C(\C)/C=C=C3[C@](C[C@H](CC3(C)C)O)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347243 | |

| Record name | Fucoxanthinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7176-02-5 | |

| Record name | Fucoxanthinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007176025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fucoxanthinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

A novel approach to producing high-purity fucoxanthinol involves the use of cholesterol esterase aggregates tailored with SpyTag. This method involves fusing the genes of cholesterol esterase and SpyTag, expressing them in Escherichia coli, and self-assembling the fusion chimera into insoluble active aggregates . The conversion ratio of fucoxanthin to this compound using this method is remarkably high at 95.02%, with a purity of 98% .

Industrial Production Methods

The industrial production of this compound can leverage the same method mentioned above due to its high efficiency and eco-friendly nature. The immobilization yield of the active cholesterol esterase aggregates can reach 60%, with good activity retention after multiple cycles .

化学反応の分析

Enzymatic Hydrolysis

Cholesterol esterase and lipases efficiently hydrolyze fucoxanthin’s acetyl group to yield fucoxanthinol. Optimal conditions include:

| Parameter | Optimal Value | Conversion Efficiency | Source |

|---|---|---|---|

| Enzyme | Cholesterol esterase | 85.5% purity | |

| pH | 7.4 | 92.3% conversion | |

| Temperature | 37°C | Maximal activity | |

| Reaction Time | 2 hours | 95% yield |

This method minimizes side reactions compared to chemical reduction .

Chemical Reduction

Sodium borohydride (NaBH₄) reduces fucoxanthin’s ketone group to this compound under controlled conditions:

| Condition | Optimal Value | Outcome | Source |

|---|---|---|---|

| NaBH₄ Concentration | 10% (w/w) | Maximum this compound production | |

| Temperature | 37°C | 55.9% yield | |

| Reaction Time | 3 hours | 85.5% purity |

Excess NaBH₄ or prolonged reaction time degrades this compound into secondary metabolites .

Oxidation and Degradation Pathways

This compound’s conjugated double bonds and hydroxyl groups make it prone to oxidation.

Thermal Degradation

Heating induces isomerization and oxidation:

| Temperature | Exposure Time | Major Products | Bioactivity Change | Source |

|---|---|---|---|---|

| 25–60°C | 24 hours | 13-cis and 13′-cis isomers | Antioxidant ↓ 21% | |

| >60°C | 1 hour | Apo-fucoxanthinones, loliolide | Cytotoxicity ↑ |

Degradation follows first-order kinetics (k = 0.012 h⁻¹ at 60°C) .

Light-Induced Oxidation

UV exposure generates reactive oxygen species (ROS), leading to:

-

Primary products : 9′-apo-fucoxanthinone, 13-apo-fucoxanthinone .

-

Secondary products : Epoxide ring cleavage to form loliolide (hemiacetal structure) .

Antioxidant capacity declines by 16% under UV-B radiation due to allenic bond disruption .

Epoxide Ring Opening

The 5,6-monoepoxide undergoes acid-catalyzed hydrolysis:

This reaction is critical in gastrointestinal metabolism, enhancing bioavailability .

Redox Reactions

This compound scavenges radicals via hydrogen atom transfer (HAT):

| Radical | Quenching Efficiency | Mechanism | Source |

|---|---|---|---|

| DPPH | IC₅₀ = 18 µM | HAT from phenolic -OH groups | |

| ABTS⁺ | IC₅₀ = 12 µM | Single-electron transfer (SET) | |

| Hydroxyl (- OH) | IC₅₀ = 9 µM | Chelation of Fe²⁺ |

Cis-isomers exhibit 10–21% lower activity than all-trans forms .

Stabilization Strategies

To mitigate degradation, stabilization methods include:

| Method | Effect | Efficacy | Source |

|---|---|---|---|

| Encapsulation | Reduces oxidation by 40% | ||

| Co-antioxidants | Polyphenols extend half-life by 2.3× | ||

| Low-temperature storage | Retains 90% activity for 6 months |

Analytical Characterization

LC-MS/MS quantification uses MRM transitions:

| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Retention Time | Source |

|---|---|---|---|---|

| This compound | 617.5 | 109.0 | 2.3 min | |

| Fucoxanthin | 659.4 | 109.0 | 3.1 min |

Chromatographic separation employs C18 columns with methanol gradients .

科学的研究の応用

Anticancer Properties

Mechanism of Action

Fucoxanthinol exhibits significant anticancer effects across various cancer types. Research indicates that it induces apoptosis (programmed cell death) and inhibits cell proliferation in colorectal cancer cells. A study demonstrated that this compound reduced the viability of several colorectal cancer cell lines (Caco-2, WiDr, HCT116, DLD-1) in a dose-dependent manner. Specifically, treatment with 20 µM this compound resulted in a marked decrease in the T/C (%) values, indicating reduced cell viability compared to controls .

Clinical Implications

In clinical samples from patients with colorectal cancer, this compound showed a higher efficacy than its precursor fucoxanthin. The median T/C (%) values for samples treated with 20 µM this compound were significantly lower than those treated with fucoxanthin, suggesting that this compound may be more effective in clinical settings . Furthermore, it has been noted that this compound can inhibit the proliferation of drug-resistant cancer cells .

Neuroprotective Effects

Protective Mechanisms

this compound has also been studied for its neuroprotective properties. In animal models of traumatic brain injury, it demonstrated protective effects through the activation of the Nrf2/ARE pathway, which is crucial for antioxidant defense mechanisms. This pathway helps mitigate oxidative stress and inflammation in neuronal tissues .

Cognitive Benefits

Additionally, this compound's ability to prevent cognitive impairments associated with neurodegenerative conditions has been highlighted. It has shown promise in reducing inflammation in brain regions critical for memory and learning, such as the hippocampus and frontal cortex .

Metabolic Health

Anti-obesity and Anti-diabetic Effects

Research indicates that this compound possesses anti-obesity properties by promoting fat metabolism and reducing adipocyte differentiation. It has been shown to enhance energy expenditure and reduce body fat accumulation in animal studies . Moreover, its anti-diabetic effects are attributed to improved insulin sensitivity and glucose metabolism .

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Anticancer | Induces apoptosis in colorectal cancer cells; more effective than fucoxanthin in clinical samples; inhibits drug-resistant cells. |

| Neuroprotection | Activates Nrf2/ARE pathway; reduces inflammation; prevents cognitive impairments in animal models. |

| Metabolic Health | Promotes fat metabolism; enhances energy expenditure; improves insulin sensitivity. |

Case Studies

- Colorectal Cancer Treatment

- Neuroprotection in Traumatic Brain Injury

- Weight Management

作用機序

Fucoxanthinol exerts its effects through various molecular targets and pathways. It induces apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins like Bcl-2 . It also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression . Additionally, this compound affects the MAPK, PI3K/Akt, and JAK/STAT pathways, which are crucial for cell survival and proliferation .

類似化合物との比較

Fucoxanthin vs. Fucoxanthinol

| Property | Fucoxanthin | This compound |

|---|---|---|

| Structure | Contains acetyl group | Deacetylated form |

| Bioavailability | Undetectable in plasma | Detectable in plasma and tissues |

| Antioxidant Activity | Higher intracellular scavenging | Higher extracellular scavenging |

| Neuroprotection | Activates Nrf2/ARE pathway | Similar effects via Nrf2/ARE |

| Cancer Cell Cytotoxicity | IC50: 3.0 µM (PC-3 cells) | IC50: 2.0 µM (PC-3 cells) |

| Metabolic Pathway | Precursor to this compound | Converted to amarouciaxanthin A |

Key Findings :

- Antioxidant Mechanisms: Fucoxanthin shows superior radical scavenging in neuronal cytoplasm due to higher membrane accumulation, while this compound exhibits stronger extracellular antioxidant activity . Both activate the Nrf2/Keap1/ARE pathway to boost glutathione (GSH) synthesis .

- Neuroprotection: this compound mirrors fucoxanthin’s ability to counteract Aβ oligomer- and 6-OHDA-induced neurotoxicity in SH-SY5Y cells. However, fucoxanthin’s higher tissue accumulation correlates with greater in vivo efficacy in preventing cognitive decline .

- Cancer Effects: this compound demonstrates stronger pro-apoptotic activity in breast cancer cells (MCF-7, MDA-MB-231) via NF-κB suppression and caspase activation compared to fucoxanthin .

This compound vs. Amarouciaxanthin A

| Property | This compound | Amarouciaxanthin A |

|---|---|---|

| Structure | Monohydroxycarotenoid | Dihydroxycarotenoid |

| Bioavailability | Detected in plasma and liver | Accumulates in adipose tissue |

| Anti-Adipogenic Activity | Moderate suppression of GPDH | Stronger suppression of GPDH |

| Cytotoxicity | IC50: 2.0 µM (PC-3 cells) | IC50: 4.6 µM (PC-3 cells) |

Key Findings :

- Amarouciaxanthin A, a downstream metabolite, shows reduced cytotoxicity but enhanced anti-adipogenic effects compared to this compound .

- Both compounds are detectable in human plasma post-fucoxanthin ingestion, but amarouciaxanthin A exhibits slower clearance .

This compound vs. Other Carotenoids (e.g., Astaxanthin, Lutein)

- Radical Scavenging: this compound’s ORAC (Oxygen Radical Absorbance Capacity) value is comparable to astaxanthin but lower than lutein .

- Neuroprotection: Unlike astaxanthin, this compound directly interacts with Aβ oligomers to inhibit neuronal membrane damage .

- Metabolic Stability: this compound is more rapidly absorbed than lutein in murine models .

生物活性

Fucoxanthinol, a metabolite of fucoxanthin found in brown seaweeds, has garnered attention for its diverse biological activities, particularly in the fields of cancer research, neuroprotection, and anti-inflammatory effects. This article provides a comprehensive overview of the current understanding of this compound's biological activity, supported by recent research findings and case studies.

Anticancer Effects

Overview of Anticancer Activity

This compound has demonstrated significant anticancer properties, particularly against colorectal cancer. In a study involving six colorectal cancer cell lines and twenty surgical specimens, this compound exhibited dose-dependent cytotoxic effects. The treatment with 20 µM this compound resulted in a marked decrease in the T/C (%) values of Caco-2 and WiDr cells to 1.4% and 12.0%, respectively, compared to much higher values for untreated cells .

Table 1: T/C (%) Values for Colorectal Cancer Cell Lines

| Cell Line | T/C (%) Value (Control) | T/C (%) Value (20 µM this compound) |

|---|---|---|

| Caco-2 | 73.9 ± 4.0 | 1.4 ± 0.2 |

| WiDr | 65.3 ± 2.6 | 12.0 ± 0.3 |

| Colo205 | >80 | >80 |

The proportion of samples with T/C (%) values below 50% was significantly higher for those treated with this compound (65%) compared to fucoxanthin (10%) at the same concentration . These findings suggest that this compound may be more effective than its parent compound in certain contexts.

Neuroprotective Effects

Mechanisms of Neuroprotection

This compound exhibits neuroprotective effects through its antioxidant properties. It has been shown to activate the Nrf2/Keap1/ARE pathway, which enhances intracellular glutathione levels, thereby reducing oxidative stress in neuronal cells . In vitro studies demonstrated that this compound could mitigate neurotoxicity caused by oligomers of beta-amyloid and other neurotoxins associated with Alzheimer’s and Parkinson’s diseases.

Anti-inflammatory Activity

Inflammation Modulation

This compound has been reported to exert anti-inflammatory effects by inhibiting the production of inflammatory mediators in macrophages. It downregulates the expression of COX-2 and other pro-inflammatory cytokines . This action is particularly relevant in conditions such as ulcerative colitis and uveitis, where inflammation plays a critical role .

Case Studies

Clinical Implications

Several case studies have highlighted the potential clinical applications of this compound in cancer treatment:

- Colorectal Cancer : In surgical specimens from patients with colorectal cancer, treatment with this compound was associated with significant reductions in tumor viability, suggesting its potential as a therapeutic agent .

- Malignant Melanoma : this compound also demonstrated efficacy against malignant melanoma specimens, where traditional chemotherapeutics like fluorouracil and paclitaxel showed no effect .

Q & A

Q. What are the primary metabolic pathways of fucoxanthinol in mammalian systems, and how can they be experimentally traced?

this compound is a key metabolite of fucoxanthin, formed via deacetylation by lipase and esterase in the gastrointestinal tract . To trace its metabolism, researchers can use isotopic labeling (e.g., stable isotopes like ¹³C) combined with LC-MS/MS to monitor metabolite conversion in vivo. Time-course studies in model organisms (e.g., mice) with tissue-specific sampling (liver, plasma) are critical, as this compound is further metabolized to compounds like amarouciaxanthin-A .

Q. What analytical methods are recommended for quantifying this compound in human serum, and what are their sensitivity thresholds?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is the gold standard. The MRM channel for this compound (m/z 617.5 → 109.0) provides a linear range of 10–10,000 ng/mL (R² = 0.9989) . Sensitivity is enhanced by using dichloromethane washes to reduce matrix interference, achieving a lower limit of quantification (LLOQ) of 50 pg on-column. Precision (<7% intra-day) and accuracy (99.4–115.3%) are validated at ≥100 ng/mL .

Q. How does this compound induce apoptosis in cancer cells, and what assays confirm this mechanism?

this compound triggers caspase-dependent apoptosis via activation of caspase-3/7, -8, and -8. Researchers should use flow cytometry with Annexin V/PI staining to quantify early/late apoptosis (e.g., 40% early apoptosis at 10 µM in colorectal cancer cells) . Caspase inhibition assays (e.g., Z-VAD-fmk) validate specificity, reducing apoptosis by >50% . Concurrent cell cycle analysis (e.g., SubG1 accumulation) confirms G1 arrest .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound’s role in adipocyte browning between rodent and human models?

Rodent studies report browning via UCP1 upregulation, but human adipocytes show no UCP1 or PGC-1α induction despite acute lipolysis stimulation . To address this, use RNA-seq to identify species-specific pathways and validate with functional assays (e.g., oxygen consumption rate [OCR] measurements). Dose-response studies (1 nM–1 µM) in primary human adipocytes under hypoxia may reveal context-dependent effects .

Q. What experimental designs optimize dose-response and time-course studies for this compound’s anti-cancer effects?

Use a factorial design with concentrations (e.g., 10–50 µM) and time points (24–48 hrs) to capture dynamic effects. For example, 10 µM this compound increases SubG1 cells from 10% (control) to 30% at 48 hrs in colorectal cancer models . Include caspase inhibitors and cell cycle synchronizers (e.g., serum starvation) to isolate mechanisms. Triplicate replicates and ANOVA with Tukey’s post-hoc analysis are essential .

Q. How can metabolomic profiling identify biomarkers for this compound’s suppression of epithelial-mesenchymal transition (EMT) in cancer stem-like cells?

Targeted metabolomics (e.g., GC-MS) of colonospheres treated with 50 µM this compound reveals glycine and succinic acid as key indicators of EMT suppression. Western blotting for EMT markers (e.g., E-cadherin, vimentin) and pathway analysis (MAPK/STAT3) validate metabolic findings . Hypoxia chambers mimic tumor microenvironments to enhance translational relevance .

Q. What pre-analytical factors significantly impact this compound quantification in clinical serum samples, and how can they be controlled?

Freeze-thaw cycles degrade this compound: two cycles reduce recovery by 15–20% at 250 pg/mL . Standardize protocols with immediate extraction post-thaw and spiked internal standards (e.g., fucoxanthin). Use protein precipitation with methanol/acetonitrile (70:30) to minimize matrix effects. Inter-day variability is mitigated by calibrating LC columns daily .

Q. How do researchers address low bioavailability of this compound in human pharmacokinetic studies?

Nanoemulsion formulations or lipid-based delivery systems enhance absorption. Pharmacokinetic models (e.g., non-compartmental analysis) with frequent sampling (0–24 hrs) after a 6.1 mg fucoxanthin dose show serum this compound peaks at 4–6 hrs . Pair with bile acid sequestrants to reduce enterohepatic recirculation artifacts .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

Use nonlinear regression (e.g., log-dose vs. response) to calculate EC₅₀ values. For apoptosis assays, a sigmoidal curve fit with Hill slope >1 indicates cooperative effects. Multivariate ANOVA accounts for covariates like cell line heterogeneity .

Q. How should researchers validate this compound’s purity and stability in long-term studies?

Accelerated stability testing (40°C/75% RH for 6 months) with HPLC-UV (λ = 450 nm) confirms degradation <5%. For in vitro assays, store stock solutions in DMSO at −80°C with argon blanketing to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。